molecular formula C23H26N6O2 B2870322 N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946349-44-6

N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2870322
CAS No.: 946349-44-6
M. Wt: 418.501
InChI Key: YRIBIWNTVLCGAL-UHFFFAOYSA-N
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Description

N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with various substituents, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with 1-phenyl-3-methyl-5-pyrazolone under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substituents, which confer distinct biological properties and potential therapeutic applications. Its combination of a pyrazolo[3,4-d]pyrimidine core with dimethoxyphenyl and diethyl groups makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-5-28(6-2)23-26-21(25-19-14-17(30-3)12-13-20(19)31-4)18-15-24-29(22(18)27-23)16-10-8-7-9-11-16/h7-15H,5-6H2,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIBIWNTVLCGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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